molecular formula C20H23ClN4O3 B13454261 3-{3-[2-(2-Aminoethoxy)ethoxy]phenyl}-1-(quinolin-6-yl)urea hydrochloride

3-{3-[2-(2-Aminoethoxy)ethoxy]phenyl}-1-(quinolin-6-yl)urea hydrochloride

Cat. No.: B13454261
M. Wt: 402.9 g/mol
InChI Key: ZQNPZCXIFVIMRL-UHFFFAOYSA-N
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Description

3-{3-[2-(2-Aminoethoxy)ethoxy]phenyl}-1-(quinolin-6-yl)urea hydrochloride is a complex organic compound with a unique structure that combines a quinoline moiety with a phenylurea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[2-(2-Aminoethoxy)ethoxy]phenyl}-1-(quinolin-6-yl)urea hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes the following steps:

    Formation of the Quinoline Moiety: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Preparation of the Phenylurea Group: This involves the reaction of an appropriate isocyanate with an amine to form the urea linkage.

    Coupling of Intermediates: The quinoline and phenylurea intermediates are then coupled under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography

Properties

Molecular Formula

C20H23ClN4O3

Molecular Weight

402.9 g/mol

IUPAC Name

1-[3-[2-(2-aminoethoxy)ethoxy]phenyl]-3-quinolin-6-ylurea;hydrochloride

InChI

InChI=1S/C20H22N4O3.ClH/c21-8-10-26-11-12-27-18-5-1-4-16(14-18)23-20(25)24-17-6-7-19-15(13-17)3-2-9-22-19;/h1-7,9,13-14H,8,10-12,21H2,(H2,23,24,25);1H

InChI Key

ZQNPZCXIFVIMRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCOCCN)NC(=O)NC2=CC3=C(C=C2)N=CC=C3.Cl

Origin of Product

United States

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